molecular formula C9H12N2O2 B8490087 4-Methoxy-5-methyl-2-amino-benzamide

4-Methoxy-5-methyl-2-amino-benzamide

Cat. No. B8490087
M. Wt: 180.20 g/mol
InChI Key: RURNIKQBKQSAQB-UHFFFAOYSA-N
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Patent
US07659245B2

Procedure details

Compound 110 (7.0 g, 33.3 mmol) was hydrogenated in EtOH (200 ml) and raney-ni (5.0 g) overnight at room temperature at 50 psi. The catalyst was filtered off and washed with dioxane and ethanol. The solvent was removed under vacuo and the product was isolated by column chromatography on silica gel eluted with dichloromethane and 3% methanol. Yield: 3.4 g=56%.
Name
Compound 110
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:11]([CH3:12])=[CH:10][C:6]([C:7]([NH2:9])=[O:8])=[C:5]([N+:13]([O-])=O)[CH:4]=1>CCO>[CH3:1][O:2][C:3]1[C:11]([CH3:12])=[CH:10][C:6]([C:7]([NH2:9])=[O:8])=[C:5]([NH2:13])[CH:4]=1

Inputs

Step One
Name
Compound 110
Quantity
7 g
Type
reactant
Smiles
COC1=CC(=C(C(=O)N)C=C1C)[N+](=O)[O-]
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
raney-ni (5.0 g) overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
WASH
Type
WASH
Details
washed with dioxane and ethanol
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuo
CUSTOM
Type
CUSTOM
Details
the product was isolated by column chromatography on silica gel
WASH
Type
WASH
Details
eluted with dichloromethane and 3% methanol

Outcomes

Product
Name
Type
Smiles
COC1=CC(=C(C(=O)N)C=C1C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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